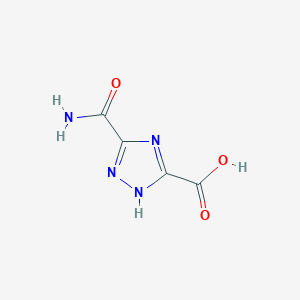
1-Butyl-3-(2-oxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(2-oxazolyl)urea is a compound that features a urea moiety substituted with a butyl group and an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-(2-oxazolyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, yielding high chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic factors and ease of execution, although they may not always be environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(2-oxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the urea moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-3-(2-oxazolyl)urea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(2-oxazolyl)urea involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
1-Butyl-3-(2-oxazolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a butyl group and an oxazole ring in the urea framework differentiates it from other oxazole derivatives, potentially leading to unique applications and activities.
Propiedades
Número CAS |
35629-47-1 |
|---|---|
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-butyl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-9-7(12)11-8-10-5-6-13-8/h5-6H,2-4H2,1H3,(H2,9,10,11,12) |
Clave InChI |
RXPBEGLIXKJVHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=NC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



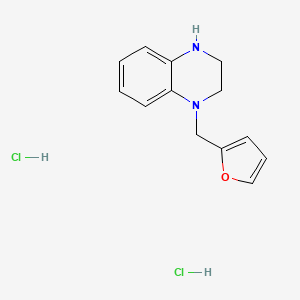
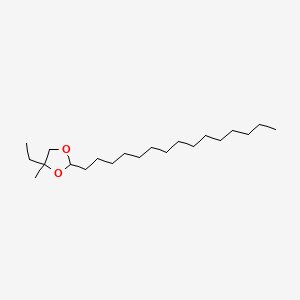
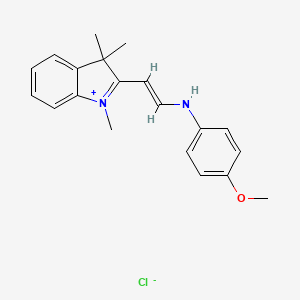

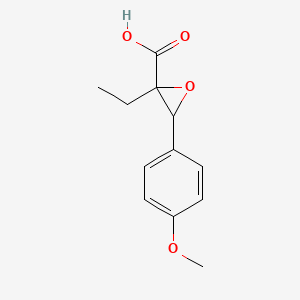

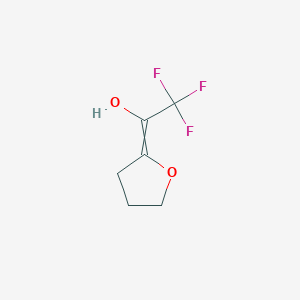
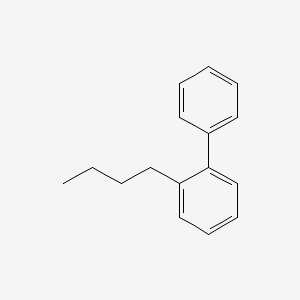
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
